molecular formula C27H29N3O5 B264880 N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide

Número de catálogo B264880
Peso molecular: 475.5 g/mol
Clave InChI: ZNHWSRWLXODSGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key player in the B cell receptor (BCR) signaling pathway, which is essential for the development and function of B cells. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.

Mecanismo De Acción

BTK is a cytoplasmic tyrosine kinase that is activated upon binding of the BCR to its antigen. BTK phosphorylates downstream targets, leading to activation of multiple signaling pathways that promote B cell survival, proliferation, and differentiation. Inhibition of BTK by N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide blocks these signaling pathways, leading to decreased B cell activation and survival.
Biochemical and physiological effects:
N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide has been shown to inhibit BTK activity in both healthy and malignant B cells, with minimal effects on other cell types. In preclinical studies, N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide demonstrated dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and induction of apoptosis. N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide also showed favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling at low concentrations. N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide also has good oral bioavailability and long half-life, which makes it suitable for chronic dosing in preclinical and clinical studies. However, one limitation of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide is its potential for off-target effects, as BTK is also expressed in other cell types such as macrophages and dendritic cells. This may lead to unwanted immune suppression and adverse effects.

Direcciones Futuras

There are several future directions for research on N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide. One area of interest is the evaluation of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide in combination with other targeted therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another direction is the exploration of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide in autoimmune diseases, such as rheumatoid arthritis and lupus, where BCR signaling plays a key role in disease pathogenesis. Finally, further studies are needed to better understand the potential off-target effects of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide and to identify strategies to mitigate these effects.

Métodos De Síntesis

The synthesis of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide involves several steps, starting from commercially available starting materials. The key intermediate is a furochromene derivative, which is prepared by a series of reactions including Suzuki coupling, cyclization, and oxidation. The furochromene is then coupled with an isonicotinamide moiety using standard peptide coupling chemistry. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling, decreased cell proliferation, and induction of apoptosis. N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide also showed synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

Propiedades

Nombre del producto

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide

Fórmula molecular

C27H29N3O5

Peso molecular

475.5 g/mol

Nombre IUPAC

N-[2-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C27H29N3O5/c1-16-18(5-6-24(31)29-11-12-30-25(32)17-7-9-28-10-8-17)26(33)35-23-14-22-20(13-19(16)23)21(15-34-22)27(2,3)4/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,29,31)(H,30,32)

Clave InChI

ZNHWSRWLXODSGT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C(C)(C)C)CCC(=O)NCCNC(=O)C4=CC=NC=C4

SMILES canónico

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCNC(=O)C4=CC=NC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.